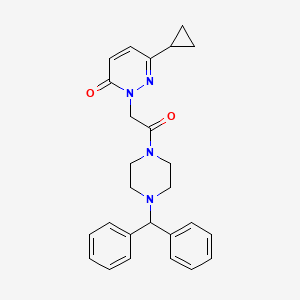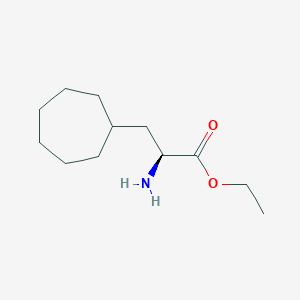
2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-benzhydrylpiperazine with an appropriate acylating agent to form the benzhydrylpiperazinyl intermediate. This intermediate is then reacted with a cyclopropylpyridazinone derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action at the molecular level.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist at certain receptors, inhibiting their function and thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.
Hydroxyzine: Another piperazine derivative with sedative and anxiolytic properties.
Uniqueness
2-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is unique due to its cyclopropylpyridazinone core, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c31-24-14-13-23(20-11-12-20)27-30(24)19-25(32)28-15-17-29(18-16-28)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,13-14,20,26H,11-12,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUWCZAOUBLZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2501864.png)
![5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2501866.png)

![2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2501869.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2501870.png)
![3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)




![N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501882.png)
